molecular formula C6H14O2 B15432214 (2R)-2-Methylpentane-1,2-diol CAS No. 90026-51-0

(2R)-2-Methylpentane-1,2-diol

Cat. No.: B15432214
CAS No.: 90026-51-0
M. Wt: 118.17 g/mol
InChI Key: XERGTCWVYOKNAV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methylpentane-1,2-diol (CAS 90026-51-0) is a chiral, saturated aliphatic diol with the molecular formula C6H14O2 and a molecular weight of 118.174 g/mol . This compound features a stereogenic center at the second carbon atom, conferring specific three-dimensional properties that are critical for applications in asymmetric synthesis and stereoselective reactions . Its structure, comprising two hydroxyl groups positioned on a branched carbon backbone, makes it a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceutical research where chirality plays a definitive role in biological activity . This diol serves as a key chiral building block and synthon in the synthesis of biologically active molecules. Its defined (R)-configuration is essential for producing stereospecific pharmaceutical intermediates, exemplified by its utility in the multi-step synthesis of prostaglandin analogs, where the stereochemistry of the final product is crucial for its physiological efficacy . The primary hydroxyl group is readily available for further functionalization, such as esterification or etherification, while the secondary hydroxyl group on the chiral center can influence the direction of subsequent reactions, making it a versatile precursor for ligands, catalysts, and other fine chemicals. This compound is exclusively for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90026-51-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R)-2-methylpentane-1,2-diol

InChI

InChI=1S/C6H14O2/c1-3-4-6(2,8)5-7/h7-8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

XERGTCWVYOKNAV-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@](C)(CO)O

Canonical SMILES

CCCC(C)(CO)O

Origin of Product

United States

Synthetic Strategies for 2r 2 Methylpentane 1,2 Diol

Historical Development of Synthetic Routes

The synthesis of vicinal diols, in general, has a long history, with early methods often relying on the oxidation of alkenes using stoichiometric oxidants like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comwikipedia.org These early methods, while effective for producing diols, lacked enantioselectivity, resulting in racemic mixtures. For instance, the Upjohn dihydroxylation, reported in 1973, utilized a catalytic amount of OsO₄ with N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, providing a more practical approach to syn-dihydroxylation but without chiral control. wikipedia.org

The development of asymmetric synthesis in the latter half of the 20th century marked a significant turning point. A key breakthrough was the work of K. Barry Sharpless and his group, who developed the asymmetric dihydroxylation (AD) reaction. wikipedia.org This method introduced the use of chiral ligands, derived from cinchona alkaloids, to direct the osmylation reaction to a specific face of the alkene, enabling the production of enantiomerically enriched diols. wikipedia.orgorganic-chemistry.org An early report in 1989 by Hirama, Oishi, and Itō described the use of chiral N,N'-dialkyl-2,2'-bipyrrolidines as ligands for asymmetric osmylation, noting a strong dependence of enantioselectivity on the N-alkyl group and the solvent. psu.edu These foundational developments in asymmetric catalysis paved the way for the targeted synthesis of specific enantiomers like (2R)-2-methylpentane-1,2-diol.

Enantioselective Synthesis Approaches

The generation of the single (2R) enantiomer of 2-methylpentane-1,2-diol requires sophisticated synthetic strategies that can effectively control the stereochemical outcome of the reaction.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a cornerstone for producing enantiomerically pure compounds. The most prominent method for synthesizing chiral diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. wikipedia.org The precursor for this compound would be 2-methyl-1-pentene (B165372).

The Sharpless AD reaction mechanism involves the formation of a complex between osmium tetroxide and a chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis releases the chiral diol. wikipedia.org The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgwikipedia.org For the synthesis of this compound from 2-methyl-1-pentene, the appropriate AD-mix, which contains the osmium catalyst, a stoichiometric oxidant like potassium ferricyanide (B76249), and the chiral ligand, would be selected. organic-chemistry.org Specifically, AD-mix-β, containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the beta-face of the alkene, which would lead to the desired (R)-enantiomer in this case. wikipedia.org

While osmium-based methods are highly effective, the toxicity and cost of osmium have driven research into alternative, osmium-free catalytic systems. researchgate.net Iron-catalyzed asymmetric syn-dihydroxylation using hydrogen peroxide as a benign oxidant has emerged as a promising green alternative. researchgate.net

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For a small, acyclic molecule like this compound, this approach can be challenging due to the limited availability of natural precursors with a similar carbon skeleton.

However, a related strategy involves the use of a chiral auxiliary derived from the chiral pool to direct a reaction. For instance, a patent describes a method for preparing (+)-R-2-methyl-hexane-1,2-diol (a close structural analog) via an asymmetric halolactonization reaction using L-proline as the chiral agent. google.com In this multi-step process, methacryloyl chloride is reacted with L-proline to form an amide, which then undergoes an iodolactonization to create a chiral intermediate. google.com Subsequent transformations, including removal of the chiral auxiliary and reduction, would yield the chiral diol. google.com While not directly applied to this compound, this methodology demonstrates the principle of using natural amino acids to induce chirality in a target molecule.

Biocatalytic Transformations and Microbial Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds. Enzymes and whole-cell microorganisms can catalyze reactions with high enantio- and regioselectivity under mild conditions. rsc.orgresearchgate.net

One biocatalytic approach involves the kinetic resolution of a racemic starting material. For example, researchers have developed a practical kinetic resolution for the synthesis of (R)-2-methylpentanol by using an evolved ketoreductase (KRED) enzyme to selectively reduce the (R)-enantiomer of racemic 2-methylvaleraldehyde. researchgate.net Although this produces a chiral alcohol rather than a diol, the principle of using an enzyme to selectively react with one enantiomer in a racemic mixture is a common and powerful strategy.

A more direct approach would be the dihydroxylation of the parent alkene, 2-methyl-1-pentene, using enzymes. Styrene monooxygenases (SMOs) are enzymes known for their ability to asymmetrically epoxidize alkenes. nih.gov This can be coupled with an epoxide hydrolase in a one-pot cascade reaction to produce chiral diols. nih.gov The regioselectivity of the epoxide hydrolase is crucial in determining the final diol product. nih.gov Such biocatalytic cascades can achieve high yields and excellent enantiomeric excess. nih.gov The use of whole cells, either lyophilized or encapsulated, can circumvent the need for costly enzyme purification and cofactor regeneration, making the process more economically viable. rsc.orgnih.gov

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient synthetic routes. A common chemoenzymatic strategy for producing chiral diols is the enzymatic resolution of a racemic epoxide, which can be synthesized chemically from the corresponding alkene.

The synthesis would begin with the chemical epoxidation of 2-methyl-1-pentene to produce racemic 2-methyl-1,2-epoxypentane. This racemic epoxide can then be subjected to enzymatic hydrolysis using an epoxide hydrolase. These enzymes can exhibit high enantioselectivity, hydrolyzing one enantiomer of the epoxide to the corresponding diol while leaving the other enantiomer unreacted. This results in a mixture of the enantiomerically enriched diol and the unreacted epoxide, which can then be separated.

Another chemoenzymatic approach involves the asymmetric epoxidation of the alkene using a biocatalyst, followed by chemical hydrolysis of the resulting enantiopure epoxide. nih.gov This two-step process can afford the chiral diol with high optical purity. nih.gov

Regioselective Considerations in Diol Formation

The synthesis of 2-methylpentane-1,2-diol from 2-methyl-1-pentene does not present a regioselectivity challenge in the dihydroxylation step, as the two hydroxyl groups are added across the only double bond in the molecule, at positions C1 and C2. libretexts.org

However, regioselectivity becomes a critical consideration in more complex scenarios, such as the oxidation of dienes or the functionalization of diols themselves. For instance, in the oxidation of a vicinal diol, it is possible to selectively oxidize the secondary alcohol over the primary alcohol. thieme-connect.com While not directly related to the formation of this compound, this highlights the importance of regiocontrol in the subsequent reactions of diols.

In the context of biocatalysis, the regioselectivity of epoxide ring-opening is a key factor. When an epoxide is opened by a nucleophile, such as water or an azide (B81097) ion, the nucleophile can attack either of the two carbon atoms of the epoxide ring. nih.gov In a biocatalytic cascade involving an epoxide hydrolase, the enzyme's inherent regioselectivity dictates which of the two possible diol regioisomers is formed. nih.gov By selecting enzymes with complementary regioselectivities, it is possible to synthesize different regioisomeric products from the same starting epoxide. nih.gov

Chemical Reactivity and Derivatization of 2r 2 Methylpentane 1,2 Diol

General Reaction Pathways of 1,2-Diols

The reactivity of 1,2-diols, also known as vicinal diols or glycols, is dominated by the interplay of the two adjacent hydroxyl groups. These groups can react independently as typical alcohols or cooperatively, leading to specific transformations. chemistrysteps.com

Key reaction pathways for 1,2-diols include:

Oxidative Cleavage: A hallmark reaction of 1,2-diols is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. Reagents like periodic acid (HIO₄) or lead tetraacetate effect this transformation by forming a cyclic intermediate (a cyclic periodate (B1199274) ester in the case of HIO₄), which then fragments to yield two carbonyl compounds (aldehydes or ketones). The nature of the products depends on the substitution pattern of the original diol.

Pinacol (B44631) Rearrangement: In the presence of a strong acid, certain 1,2-diols can undergo dehydration and rearrangement to form a ketone. This reaction, known as the pinacol rearrangement, involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift. chemistrysteps.com

Protection via Cyclic Derivatives: The adjacent hydroxyl groups readily react with aldehydes or ketones under acidic conditions to form five-membered cyclic acetals or ketals, respectively. chemistrysteps.comchemtube3d.com These cyclic derivatives are stable under neutral or basic conditions, making them excellent protecting groups for the diol functionality during multi-step syntheses. chemistrysteps.com They can be easily removed by treatment with aqueous acid. chemistrysteps.comlibretexts.org

Conversion to Epoxides: Chiral 1,2-diols are valuable precursors for the synthesis of epoxides. acsgcipr.org This can be achieved through a multi-step, one-pot process that may involve the formation of a cyclic intermediate followed by base-mediated ring closure. acsgcipr.org

Table 1: Common Reactions of 1,2-Diols
Reaction TypeReagent(s)General Product(s)Key Feature
Oxidative CleavagePeriodic Acid (HIO₄), Lead Tetraacetate (Pb(OAc)₄)Aldehydes and/or KetonesCleavage of the C-C bond between the hydroxyl groups.
Pinacol RearrangementStrong Acid (e.g., H₂SO₄)Ketone or AldehydeAcid-catalyzed dehydration and rearrangement. chemistrysteps.com
Cyclic Acetal (B89532)/Ketal FormationAldehyde or Ketone, Acid CatalystCyclic Acetal/KetalForms a stable protecting group for the diol. chemistrysteps.comchemtube3d.com
EpoxidationVarious (e.g., via cyclic orthoacetate)EpoxideConversion of the diol to a three-membered cyclic ether. acsgcipr.org

Stereochemical Control in Reactions Involving (2R)-2-Methylpentane-1,2-diol

The presence of a stereocenter at the C2 position of this compound is of significant consequence in its chemical transformations. Reactions at or adjacent to this chiral center can proceed with varying degrees of stereochemical control, leading to the formation of new stereoisomers. The principles of stereochemical control are fundamental in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule.

For chiral 1,2-diols, stereocontrol is often exerted by:

Substrate Control: The existing stereocenter in this compound can influence the stereochemical outcome of a reaction at a nearby prochiral center. The chiral environment of the substrate can favor the approach of a reagent from one face over the other, leading to a diastereomeric excess of one product.

Reagent Control: Chiral reagents or catalysts can be used to control the stereochemistry of a reaction. For instance, in the synthesis of chiral diols via alkene dihydroxylation, chiral ligands are used to direct the oxidation to a specific face of the double bond, as seen in the Sharpless Asymmetric Dihydroxylation. acsgcipr.org Similarly, enzymatic resolutions, which involve the use of enzymes like lipases, can selectively catalyze reactions (e.g., esterification) of one enantiomer or one hydroxyl group in a chiral diol over the other, enabling the separation of stereoisomers. researchgate.net

In reactions of this compound, if the reaction occurs at the C1 primary alcohol, the C2 stereocenter remains intact. However, if the reaction involves the tertiary hydroxyl group at C2, it can lead to either retention or inversion of configuration, or racemization, depending on the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 type pathways). The steric hindrance around the tertiary alcohol at the C2 stereocenter also plays a crucial role, often directing reactions to the less hindered primary alcohol at the C1 position.

Mechanistic Studies of this compound Transformations

The transformation of this compound into its derivatives, particularly halogenated compounds, involves fundamental reaction mechanisms in organic chemistry, primarily nucleophilic substitution reactions (S\N1 and S\N2). The presence of both a primary and a tertiary hydroxyl group on the same molecule allows for the study of competing reaction pathways.

The primary hydroxyl group at the C1 position is sterically accessible and therefore favors the S\N2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction proceeds with an inversion of stereochemistry at the reaction center. However, since the C1 carbon is not a stereocenter in the starting material, this inversion is not observable in the product's R/S configuration related to this specific carbon.

The tertiary hydroxyl group at the C2 position is sterically hindered, which prevents the backside attack required for an S\N2 reaction. Therefore, it reacts via the S\N1 (Substitution Nucleophilic Unimolecular) mechanism. This is a two-step process that begins with the slow departure of the leaving group (protonated hydroxyl group) to form a stable tertiary carbocation intermediate. The nucleophile then attacks this planar carbocation. This can occur from either face, leading to a racemic mixture if the carbon were the only stereocenter. However, in this compound, the presence of the chiral center at C2 in the starting material will influence the stereochemical outcome of the product.

The choice of reagent and reaction conditions can influence which mechanism predominates. For instance, reactions with hydrogen halides can proceed through either pathway depending on the substrate and conditions. The tertiary alcohol is more likely to undergo an S\N1 reaction due to the stability of the resulting tertiary carbocation. The primary alcohol will favor the S\N2 pathway.

Reagents like thionyl chloride in the presence of pyridine (B92270) often favor an S\N2-like mechanism, even at the tertiary center, through the formation of a chlorosulfite intermediate.

A summary of the likely mechanistic pathways for the halogenation of the two hydroxyl groups is presented below:

Hydroxyl Group PositionLikely MechanismKey IntermediateStereochemical Outcome
Primary (C1)S\N2Pentacoordinate transition stateInversion of configuration (not applicable to R/S designation of the molecule as a whole)
Tertiary (C2)S\N1Tertiary carbocationRacemization at C2 if it were the sole stereocenter

It is important to note that elimination reactions can also compete with substitution, particularly under forcing conditions or with strong bases, which could lead to the formation of alkenes.

Applications of 2r 2 Methylpentane 1,2 Diol in Chemical Synthesis

As a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic route to guide a chemical reaction to form a specific stereoisomer. sigmaaldrich.comwikipedia.org The auxiliary introduces a chiral center, which leads to the formation of diastereomeric intermediates that have different physical properties and reactivity. This diastereomeric difference allows for the selective formation of one enantiomer of the desired product. After the reaction, the auxiliary is removed and can often be recovered for reuse. researchgate.net

While (2R)-2-methylpentane-1,2-diol is structurally suited for such a role, specific and detailed research findings demonstrating its use as a chiral auxiliary in asymmetric alkylations, aldol (B89426) reactions, or Diels-Alder reactions are not widely published. In principle, it could be attached to a prochiral substrate, direct a stereoselective transformation, and then be cleaved. The effectiveness of such an auxiliary depends on its ability to rigidly control the direction of incoming reagents.

Table 1: General Principles of Chiral Auxiliary Use

Step Description Purpose
1. Coupling The chiral auxiliary is covalently bonded to a prochiral substrate. To introduce a stereocenter that will influence subsequent reactions.
2. Diastereoselective Reaction The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. To form one diastereomer in preference to others, leading to a high diastereomeric excess (d.e.).

| 3. Cleavage | The auxiliary is removed from the product. | To release the enantiomerically enriched target molecule and ideally recover the auxiliary. |

This table illustrates the general methodology for using a chiral auxiliary in asymmetric synthesis.

Role as a Chiral Ligand Precursor in Catalysis

Chiral 1,2-diols are valuable precursors for the synthesis of chiral ligands, which are crucial components of catalysts used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product selectively. Common transformations include asymmetric hydrogenation, epoxidation, and dihydroxylation.

This compound could, in theory, be used to synthesize various types of chiral ligands, such as phosphines, phosphites, or N-heterocyclic carbenes (NHCs). For example, the two hydroxyl groups could be converted into leaving groups and reacted with nucleophilic phosphines to create chiral diphosphine ligands. However, specific examples of ligands derived from this compound and their application in catalytic processes are not prominently featured in the scientific literature. The synthesis of chiral piperazin-2-ones, for instance, has been achieved via asymmetric hydrogenation using catalysts with other types of chiral ligands. rsc.org

Utilization in Polymer Science and Materials Chemistry

Chiral diols can be incorporated into polymers to introduce specific stereochemistry, which can influence the polymer's properties, such as its thermal behavior, morphology, and ability to recognize other chiral molecules.

Precursor for Advanced Organic Materials

The well-defined stereochemistry of this compound makes it a potential building block for advanced organic materials where molecular recognition and self-assembly are important. This includes the synthesis of liquid crystals, gelators, and components of molecular sensors. The diol functionality allows for its incorporation into larger, more complex structures through ester or ether linkages. While the synthesis of chiral cyclobutanes and other complex structures for materials science is an active area of research, the specific use of this compound as a precursor is not documented. chemistryviews.orgrsc.org

Intermediate in the Synthesis of Complex Organic Molecules

Chiral 1,2-diols are fundamental building blocks in the synthesis of a wide range of complex organic molecules, including natural products and pharmaceuticals. nih.govmdpi.com They can be found in the structures of polyketide natural products, carbohydrates, and pheromones. The synthesis of these targets often relies on a "chiral pool" approach, where enantiomerically pure starting materials are elaborated into the final product.

This compound is listed as a useful research chemical for organic synthesis, suggesting its role as a chiral building block. wikiwand.compharmaffiliates.com Its structure contains a portion of the carbon skeleton of various natural products. For example, the synthesis of the flavor compound linaloyl oxide involves the use of a chiral diol intermediate. mdpi.com While this highlights the utility of similar structures, direct application of this compound as an intermediate in the total synthesis of specific complex molecules is not a common theme in published research.

Table 2: Potential Reactions of this compound as a Synthetic Intermediate

Reaction Type Potential Transformation Resulting Functional Group
Protection Reaction with an aldehyde or ketone (e.g., acetone) Forms a chiral acetal (B89532) or ketal, differentiating the two hydroxyl groups.
Oxidation Selective oxidation of the primary alcohol. Yields a chiral α-hydroxy aldehyde or carboxylic acid.
Nucleophilic Substitution Conversion of hydroxyl groups to leaving groups followed by reaction with nucleophiles. Introduction of new functional groups at the stereogenic center.

| Esterification | Reaction with acyl chlorides or carboxylic acids. | Formation of chiral esters. |

This table outlines plausible, though not specifically documented, synthetic transformations of this compound.

Advanced Spectroscopic and Analytical Characterization of 2r 2 Methylpentane 1,2 Diol

Chiroptical Properties and Their Analysis

The chiroptical properties of (2R)-2-Methylpentane-1,2-diol, which arise from its chiral nature, are fundamental to its characterization. These properties are primarily investigated using optical rotatory dispersion (ORD) and circular dichroism (CD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral molecule like this compound, the ORD spectrum provides information about its absolute configuration. The phenomenon of optical rotation is based on the principle that a chiral substance causes right circularly polarized light to travel at a different speed than left circularly polarized light. wikipedia.org The specific rotation is dependent on the wavelength of the light, and this variation is known as optical rotatory dispersion. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of molecules that contain chromophores. While this compound itself lacks a strong chromophore in the accessible ultraviolet-visible region, derivatization can be employed to introduce a chromophore, allowing for CD analysis. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be correlated to the absolute configuration of the stereocenter.

Together, ORD and CD are powerful tools for confirming the enantiomeric purity and assigning the absolute configuration of chiral compounds like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For chiral compounds like this compound, advanced NMR techniques are crucial for elucidating its three-dimensional structure.

2D-NMR Techniques

Two-dimensional NMR (2D-NMR) experiments provide correlational information between different nuclei within the molecule, which is vital for unambiguous signal assignment and structural elucidation. ipb.pt For this compound, key 2D-NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), providing information about the connectivity of different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical analysis as it identifies protons that are close in space, regardless of their bonding connectivity. This information can be used to determine the relative stereochemistry of the molecule.

Chiral Shift Reagents in NMR

To distinguish between enantiomers in an NMR spectrum, chiral shift reagents (CSRs) are employed. fiveable.melibretexts.org These are typically lanthanide complexes that are themselves chiral. fiveable.melibretexts.org When a CSR is added to a racemic or scalemic mixture of this compound, it forms diastereomeric complexes with each enantiomer. fiveable.melibretexts.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. fiveable.me This allows for the determination of enantiomeric excess and can also be used to assign the absolute configuration by comparing the observed shifts to established models. fiveable.me

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₆H₁₄O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (118.17 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for alcohols include: libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a tertiary alcohol like this compound, this can lead to the loss of an ethyl or propyl radical.

Dehydration: Loss of a water molecule (H₂O), resulting in a peak at M-18.

The analysis of the relative intensities of these fragment ions helps to piece together the structure of the molecule. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

Fragment m/z (Mass-to-Charge Ratio) Possible Identity
[C₆H₁₄O₂]⁺118Molecular Ion
[C₅H₁₁O]⁺87Loss of CH₂OH
[C₄H₉O]⁺73Loss of C₂H₅
[C₃H₇]⁺43Propyl cation (often a base peak)

Vibrational Spectroscopy (Raman and Infrared) for Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the conformational flexibility of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. mdpi.com Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. docbrown.info The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to C-O stretching and C-C and C-H bending vibrations, which is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching vibrations are typically weak in the Raman spectrum. However, the C-C backbone vibrations are often strong, providing insight into the conformational isomers present in the sample. By studying the changes in the vibrational spectra as a function of temperature or solvent, it is possible to analyze the conformational equilibrium of this compound.

X-ray Crystallography for Absolute Configuration Determination

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of this compound is a critical aspect of its quality control, ensuring its stereochemical integrity for its intended applications. Chromatographic techniques, particularly chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), are the most powerful and widely used methods for separating and quantifying enantiomers. The development of a robust and reliable analytical method is paramount for the accurate assessment of the enantiomeric excess (e.e.) of the (2R)-enantiomer.

Method Development and Validation

The development of a successful chiral separation method hinges on selecting the appropriate chiral stationary phase (CSP) and optimizing the chromatographic conditions to achieve baseline separation of the enantiomers. Given the structural characteristics of this compound, both chiral GC and HPLC present viable analytical approaches.

Proposed Chiral Gas Chromatography (GC) Method

For a volatile compound like 2-Methylpentane-1,2-diol, chiral GC is a highly suitable technique. The use of a cyclodextrin-based chiral stationary phase is a common and effective strategy for the separation of chiral alcohols and diols. gcms.cznih.gov Derivatized cyclodextrins, such as those modified with alkyl or silyl (B83357) groups, create a chiral environment within the GC column, leading to differential interactions with the enantiomers and enabling their separation. sigmaaldrich.com

A proposed method would involve a capillary GC system equipped with a flame ionization detector (FID). The selection of the specific derivatized cyclodextrin (B1172386) column is a critical first step in method development. A screening of columns with different cyclodextrin derivatives would be necessary to identify the one providing the best resolution.

Table 1: Proposed Chiral GC Method Parameters for Enantiomeric Purity Assessment of this compound

ParameterProposed Condition
Column Chirasil-DEX CB (or similar β-cyclodextrin-based chiral column)
Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial Temp: 80°C, hold for 2 min; Ramp: 5°C/min to 150°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

Proposed Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC offers an alternative and often complementary approach to GC. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including alcohols. nih.govchromatographyonline.comsigmaaldrich.com Normal-phase chromatography is often preferred for the separation of polar analytes like diols.

The method development would focus on screening different polysaccharide-based columns and optimizing the mobile phase composition, typically a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.com

Table 2: Proposed Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of this compound

ParameterProposed Condition
Column Chiralpak AD-H (or similar amylose-based chiral column)
Dimensions 250 mm x 4.6 mm I.D., 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm)

Method Validation

Once a suitable chromatographic method is developed that provides adequate separation of the enantiomers of 2-methylpentane-1,2-diol, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. registech.com The validation process typically follows guidelines from regulatory bodies and involves the evaluation of several key parameters. registech.comoup.com

Table 3: Key Validation Parameters for the Enantiomeric Purity Method

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The method should demonstrate separation of the (2R)- and (S)-enantiomers from each other and from any potential impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A series of solutions of the minor enantiomer are prepared and analyzed. A linear relationship between peak area and concentration should be established (e.g., R² > 0.99). nih.gov
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptance criteria are typically expressed as the relative standard deviation (RSD), e.g., RSD ≤ 5%. nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. Determined by analyzing samples with known amounts of the minor enantiomer (spiked samples). The recovery should be within an acceptable range (e.g., 95-105%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying the undesired enantiomer at low levels. scirp.org
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. scirp.org
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, flow rate, and column temperature.

The successful development and validation of a chromatographic method for the enantiomeric purity assessment of this compound is a critical step in ensuring its quality and stereochemical integrity. The proposed GC and HPLC methods, based on established principles of chiral separations, provide a solid foundation for achieving this analytical goal.

Theoretical and Computational Studies of 2r 2 Methylpentane 1,2 Diol

Conformational Analysis using Molecular Mechanics and Quantum Chemistry

The conformational landscape of (2R)-2-Methylpentane-1,2-diol is determined by the rotational freedom around its single bonds. Molecular mechanics and quantum chemistry methods are pivotal in identifying the most stable conformers and the energy barriers between them.

A systematic conformational search would typically involve rotating around the C1-C2, C2-C3, C3-C4, and C-O bonds. The resulting geometries would be optimized using a computationally inexpensive method like molecular mechanics with a suitable force field (e.g., MMFF94 or AMBER). The low-energy conformers identified would then be subjected to higher-level quantum chemistry calculations, such as Density Functional Theory (DFT), for more accurate energy rankings and geometric parameters.

Key factors influencing the conformational preferences of this compound include:

Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction can significantly stabilize certain conformers.

Steric Hindrance: The methyl and propyl groups attached to the C2 carbon create steric strain, which will disfavor certain conformations where these groups are in close proximity to other bulky groups.

Gauche and Anti Conformations: The relative arrangement of substituents along the carbon backbone will lead to various gauche and anti conformers with differing energies.

While specific data for this compound is unavailable, a hypothetical relative energy profile of its conformers could be generated through such studies.

Electronic Structure Calculations (e.g., DFT studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide valuable insights into its reactivity, stability, and spectroscopic properties.

A typical DFT study would involve optimizing the geometry of the most stable conformer at a specific level of theory (e.g., B3LYP) with a particular basis set (e.g., 6-31G(d,p)). From these calculations, various electronic properties can be determined.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueDescription
Total Energy -387.0 HartreeThe total electronic energy of the molecule in its ground state.
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons.
LUMO Energy +1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.7 eVAn indicator of the molecule's chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeA measure of the overall polarity of the molecule.
Mulliken Atomic Charges C1: -0.2, O1: -0.7Partial charges on individual atoms, indicating the distribution of electron density.

These values are illustrative and would need to be confirmed by actual DFT calculations.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, while the LUMO may be distributed over the C-O antibonding orbitals.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would show characteristic peaks for the O-H stretch (around 3300-3600 cm⁻¹, likely broadened by hydrogen bonding), C-H stretches (around 2850-3000 cm⁻¹), and C-O stretches (around 1000-1200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomHypothetical ¹³C Shift (ppm)Attached ProtonsHypothetical ¹H Shift (ppm)
C168.523.5
C273.2--
C340.121.5
C418.921.4
C514.230.9
C625.831.2

These are estimated values and are highly dependent on the computational method and solvent environment.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as its oxidation, dehydration, or esterification.

To study a reaction mechanism, the geometries of the reactants, transition states, intermediates, and products are optimized. The energy profile of the reaction pathway is then constructed, allowing for the determination of activation energies and reaction enthalpies.

For example, the acid-catalyzed dehydration of this compound could proceed through different pathways, leading to various alkene products. Computational studies could identify the most favorable pathway by comparing the activation energies of the competing transition states. The calculations would also provide insights into the structure of the transition states, revealing the key bond-breaking and bond-forming events.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed understanding of the behavior of this compound in a solvent environment. In an MD simulation, the motion of the diol and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

These simulations can reveal:

Solvation Structure: The arrangement of solvent molecules around the diol can be analyzed through radial distribution functions (RDFs). For example, in an aqueous solution, the RDFs for the oxygen atoms of water around the hydroxyl groups of the diol would show strong peaks, indicating hydrogen bonding.

Conformational Dynamics: MD simulations can explore the conformational space of the diol in solution, showing how the presence of a solvent affects the relative populations of different conformers.

Transport Properties: Properties such as the diffusion coefficient of the diol in a particular solvent can be calculated from the simulation trajectory.

An MD simulation of this compound in water would likely show the formation of a dynamic network of hydrogen bonds between the diol and the surrounding water molecules, as well as the influence of the hydrophobic alkyl chain on the local water structure.

Environmental and Green Chemistry Aspects

Biodegradation Pathways and Environmental Fate

The environmental fate of (2R)-2-Methylpentane-1,2-diol is largely governed by its physical and chemical properties, which suggest a tendency to partition to water and eventually sediment if released into the environment. While specific biodegradation studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from related compounds. For instance, a risk assessment of 1,5-pentanediamine, 2-methyl-, hydrochloride, a structurally similar small, functionalized alkane, indicates that it is expected to biodegrade rapidly and is not anticipated to persist in water or sediment. canada.ca The low octanol-water partition coefficient of such compounds also suggests a low potential for bioaccumulation. canada.ca

Research on the anaerobic biodegradation of the related hydrocarbon, 2-methylpentane (B89812), provides insight into potential metabolic pathways. In studies conducted under sulfate-reducing conditions, 2-methylpentane was observed to be partially degraded. nih.govnih.gov The process involved the transient detection of succinylated 2-methylpentane, which points to fumarate (B1241708) addition as a likely primary activation pathway. epa.govatamanchemicals.com This mechanism is a common strategy employed by anaerobic microorganisms to metabolize alkanes.

The microbial communities involved in the degradation of 2-methylpentane have been identified and are typically dominated by specific bacterial and archaeal groups. During active degradation under sulfate-reducing conditions, bacterial communities have been shown to be dominated by Anaerolineaceae, followed by Syntrophaceae, Peptococcaceae, Desulfobacteraceae, and Desulfobulbaceae. nih.govnih.gov The archaeal community in these environments is often co-dominated by acetoclastic methanogens like Methanosaetaceae and hydrogenotrophic methanogens such as Methanobacteriaceae. nih.govnih.gov

Table 1: Microbial Genera Implicated in the Anaerobic Biodegradation of Related Hydrocarbons

KingdomPhylum/FamilyGenus/GroupRole in Biodegradation
BacteriaAnaerolineaceae-Dominant during active degradation of 2-methylpentane under sulfate-reducing conditions. nih.govnih.gov
BacteriaSyntrophaceae-Present during active degradation of 2-methylpentane under sulfate-reducing conditions. nih.govnih.gov
BacteriaPeptococcaceae-Present during active degradation of 2-methylpentane under sulfate-reducing conditions. nih.govnih.gov
BacteriaDesulfobacteraceae-Present during active degradation of 2-methylpentane under sulfate-reducing conditions. nih.govnih.gov
BacteriaDesulfobulbaceae-Present during active degradation of 2-methylpentane under sulfate-reducing conditions. nih.govnih.gov
ArchaeaMethanosaetaceae-Acetoclastic methanogens co-dominant during degradation. nih.govnih.gov
ArchaeaMethanobacteriaceae-Hydrogenotrophic methanogens co-dominant during degradation. nih.govnih.gov

Sustainable Production Methodologies

Conventional industrial synthesis of the related compound, 2-methyl-2,4-pentanediol (also known as hexylene glycol), involves the hydrogenation of diacetone alcohol. rupahealth.com One patented method specifies the use of a ruthenium-based catalyst for this transformation. nih.gov While effective, this method relies on traditional chemical catalysis.

In the pursuit of more environmentally benign processes, biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and milder reaction conditions. The production of the specific (2R)-enantiomer of 2-methylpentane-1,2-diol can be approached through green chemistry principles, particularly the use of enzymes.

A notable example in this area is the development of a practical biocatalytic process for the synthesis of (R)-2-methylpentanol, a closely related chiral alcohol. This process utilizes an evolved ketoreductase enzyme to selectively reduce the corresponding aldehyde, demonstrating the potential for enzymatic kinetic resolution on an industrial scale. Such biocatalytic methods are lauded for being cost-effective, environmentally friendly, and scalable.

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks and biocatalysts. The enzymatic synthesis of branched esters, for instance, has been successfully demonstrated using lipases. This approach aligns with the goal of developing sustainable manufacturing processes for specialty chemicals like this compound and its derivatives.

Table 2: Comparison of Production Methodologies

MethodologyPrecursorCatalyst/EnzymeKey Features
Conventional Chemical SynthesisDiacetone alcoholRuthenium-based catalystIndustrial standard for the related 2-methyl-2,4-pentanediol; involves hydrogenation. nih.govrupahealth.com
Biocatalytic Synthesis (example)Racemic 2-methylvaleraldehydeEvolved ketoreductaseProduces the related (R)-2-methylpentanol with high enantioselectivity; green and scalable process.
Enzymatic Esterification (example)Branched carboxylic acids and alcoholsLipaseDemonstrates the use of enzymes for creating derivatives, a key green chemistry strategy.

Future Directions and Emerging Research Opportunities

Novel Synthetic Approaches for (2R)-2-Methylpentane-1,2-diol

The development of efficient and stereoselective methods for the synthesis of this compound is crucial for its broader application. Current research focuses on enzymatic and catalytic asymmetric approaches to overcome the limitations of classical resolution methods.

One promising strategy involves the asymmetric dihydroxylation of prochiral alkenes. This method, utilizing transition metal catalysts with chiral ligands, can provide direct access to the desired diol with high enantioselectivity. Another avenue of exploration is the use of biocatalysis. Enzymes such as hydroxylases and reductases offer the potential for highly selective transformations under mild reaction conditions, aligning with the principles of green chemistry.

Furthermore, chemoenzymatic methods, which combine the advantages of both chemical and biological catalysis, are being investigated. For instance, the enzymatic resolution of a racemic mixture of a precursor, followed by chemical modification, can be an effective route to enantiomerically pure this compound.

Synthetic ApproachDescriptionPotential Advantages
Asymmetric DihydroxylationDirect conversion of a prochiral alkene to the chiral diol using a chiral catalyst.High enantioselectivity, atom economy.
BiocatalysisUse of enzymes (e.g., hydroxylases, reductases) for stereoselective synthesis.High selectivity, mild reaction conditions, environmentally friendly.
Chemoenzymatic MethodsCombination of enzymatic resolution and chemical synthesis.Access to high enantiopurity, versatile.

Expanding the Scope of its Application as a Chiral Synthon

This compound serves as a versatile chiral synthon for the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.gov Its two stereogenic centers and hydroxyl groups provide multiple points for chemical modification.

Future research will likely focus on utilizing this diol in the synthesis of novel chiral ligands for asymmetric catalysis. The rigid backbone and well-defined stereochemistry of the diol can be exploited to create ligands that induce high levels of stereocontrol in a variety of chemical reactions.

Moreover, the incorporation of the this compound moiety into natural product synthesis and the development of new chiral auxiliaries are active areas of investigation. Its application in the synthesis of biologically active compounds, where stereochemistry plays a critical role in therapeutic efficacy, is of particular interest. nih.gov

Integration into Flow Chemistry and Microreactor Technologies

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The integration of the synthesis and application of this compound into flow chemistry and microreactor technologies presents a significant research opportunity.

Continuous flow processes can enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. For the synthesis of this compound, flow reactors can facilitate the use of hazardous reagents or high-pressure conditions more safely.

Development of Next-Generation Chiral Ligands/Catalysts based on the Diol Scaffold

The development of new and more efficient chiral ligands and catalysts is a cornerstone of asymmetric synthesis. The this compound scaffold provides a robust platform for the design of next-generation catalysts.

Researchers are exploring the synthesis of bidentate and multidentate ligands derived from the diol for use in a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and cycloadditions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the diol backbone.

A noteworthy area of development is the creation of ionic-tagged chiral ligands. These ligands can be soluble in ionic liquids, which facilitates the recovery and reuse of expensive transition metal catalysts, contributing to more sustainable catalytic systems. mdpi.com The functionalization of the diol to incorporate these ionic tags is a key strategy being pursued. mdpi.com

Ligand/Catalyst TypePotential ApplicationsKey Features
Bidentate Phosphine LigandsAsymmetric hydrogenation, cross-coupling reactions.Tunable electronic and steric properties.
Chiral Oxazoline LigandsAsymmetric allylic alkylation, Diels-Alder reactions.Rigid backbone, strong coordinating ability.
Ionic-Tagged CatalystsRecyclable catalytic systems for various asymmetric transformations.Solubility in ionic liquids, enhanced sustainability. mdpi.com

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure (2R)-2-Methylpentane-1,2-diol?

Methodological Answer: Enantioselective synthesis can be achieved via Sharpless asymmetric dihydroxylation (AD) using chiral catalysts. For example:

  • Use AD-mix-α or AD-mix-β reagents to control stereochemistry, as demonstrated in the synthesis of similar diols like (1R,2R)-1-phenylcyclohexane-1,2-diol .
  • Optimize reaction conditions (e.g., solvent: t-BuOH/H2O, temperature: 0–4°C) to achieve >95% enantiomeric excess (ee).
  • Purify via recrystallization (e.g., ethyl acetate/petroleum ether) to enhance stereochemical purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use <sup>1</sup>H-NMR to confirm hydroxyl proton environments and <sup>13</sup>C-NMR to identify carbinol carbon shifts.
    • Compare experimental data with computational predictions (e.g., DFT calculations) for stereochemical validation .
  • Infrared Spectroscopy (IR): Analyze O-H stretching (3200–3600 cm<sup>−1</sup>) and C-O bond vibrations (1050–1250 cm<sup>−1</sup>) .
  • Elemental Analysis: Verify molecular formula (C6H14O2) and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and theoretical stereochemical predictions?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration by growing single crystals and analyzing diffraction patterns .
  • Chiral Derivatization: Use chiral shift reagents (e.g., Eu(hfc)3) in NMR to distinguish enantiomers .
  • Computational Validation: Perform molecular dynamics simulations or density functional theory (DFT) to model NMR chemical shifts and compare with experimental data .

Q. How to design biological activity studies for this compound, such as antiviral or enzyme inhibition assays?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity with viral proteins (e.g., SARS-CoV-2 spike glycoprotein). Focus on hydrogen bonding and hydrophobic interactions, as seen in studies of structurally related diols .
  • In Vitro Validation:
    • Perform enzyme inhibition assays (e.g., IC50 measurements) using purified targets.
    • Use cell-based models (e.g., HEK293 or Vero E6 cells) to assess cytotoxicity and antiviral efficacy .

Q. What are the comparative advantages of enzymatic vs. chemical synthesis for producing this compound?

Methodological Answer:

  • Enzymatic Synthesis (Biotransformation):
    • Employ toluene dioxygenase or similar enzymes to catalyze stereoselective hydroxylation of alkenes, yielding diols with high regioselectivity .
    • Optimize parameters: pH (6.5–7.5), cofactors (NADH), and substrate concentration.
  • Chemical Synthesis:
    • Sharpless AD offers higher enantiomeric excess (>99% ee) but requires costly chiral ligands .
    • Compare yields, scalability, and environmental impact (e.g., solvent waste) between methods .

Data Contradiction Analysis

Q. How to address discrepancies in stereochemical outcomes during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect stereochemical drift .
  • Kinetic Resolution: Introduce chiral catalysts or enzymes to selectively degrade undesired enantiomers during purification .
  • Design of Experiments (DoE): Use factorial design to identify critical variables (e.g., temperature, mixing rate) affecting stereoselectivity .

Applications in Experimental Design

Q. How to incorporate this compound into polymer or prodrug development?

Methodological Answer:

  • Polymer Synthesis: Utilize diol functionality for step-growth polymerization (e.g., polyesters via condensation with dicarboxylic acids). Monitor molecular weight via GPC .
  • Prodrug Design: Conjugate with bioactive molecules (e.g., antivirals) via ester or carbonate linkages. Assess hydrolytic stability under physiological conditions (pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.